methylhydrocyclosiloxanes

説明

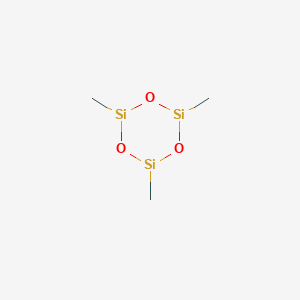

These compounds are cyclic oligomers of dimethylsiloxane, with the general formula (Me2SiO)n, where n ranges from 3 to 8. They have gained significant attention due to their unique chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions: methylhydrocyclosiloxanes, can be synthesized through various methods. One common method involves the hydrolytic polycondensation of dichlorosilane (H2SiCl2) and trimethylchlorosilane (Me3SiCl) in cold, concentrated hydrochloric acid . Another method is the ring-opening polymerization of cyclic siloxanes .

Industrial Production Methods: In industrial settings, linear polyorganosiloxanes, also referred to as silicone oils or fluids, are commonly produced in a two-step process starting from dichlorosilanes. The first step is the hydrolysis or methanolysis of a dichlorosilane, leading to a mixture of linear and cyclic oligomeric siloxanes .

化学反応の分析

Chemical Reactions Involving Methylhydrocyclosiloxanes

This compound participate in several significant chemical reactions, which can be categorized as follows:

Hydrosilylation Reactions

Hydrosilylation is a key reaction involving the addition of silicon-hydrogen bonds across double bonds of unsaturated organic compounds. This reaction is crucial for synthesizing silicone-based materials with tailored properties.

-

Mechanism : The reaction typically requires a catalyst, such as platinum or rhodium, and proceeds via the formation of a silicon-carbon bond.

-

Example : The hydrosilylation of methylhydrosiloxanes with alkenes or alkynes can yield various siloxane compounds. For instance, the reaction of methylhydropolysiloxane with 1-hexene under catalytic conditions has been studied extensively, leading to the formation of comb-type methylsiloxane oligomers with diverse side-chain functionalities .

Condensation Reactions

Condensation reactions involve the reaction of silanol groups (Si-OH) with other silanol or siloxane species to form siloxane bonds while releasing small molecules like water.

-

Mechanism : This process typically occurs under acidic or basic conditions and can lead to the formation of linear or branched siloxane polymers.

-

Example : The hydrolytic polycondensation method is frequently employed for synthesizing this compound. For instance, methyldichlorosilane reacts with water or alcohols to yield linear polysiloxanes through a series of condensation steps .

Polymerization Reactions

This compound can undergo polymerization to form larger siloxane networks.

-

Mechanism : This can be achieved through various methods, including bulk polymerization and equilibration reactions.

-

Example : A study demonstrated that octamethylcyclotetrasiloxane (D4) could be polymerized in the presence of a catalyst to produce branched polysiloxanes with controlled molecular weights .

Research Findings on Reaction Conditions

The efficiency and outcomes of chemical reactions involving this compound are significantly influenced by various reaction parameters:

Temperature and Pressure

-

Optimal temperatures for hydrosilylation reactions range from 30 °C to 70 °C, while polymerization reactions may require higher temperatures (up to 180 °C) depending on the specific system used .

Catalyst Selection

-

Catalysts play a crucial role in enhancing reaction rates and yields. Platinum-based catalysts are commonly employed for hydrosilylation due to their effectiveness in promoting silicon-hydrogen bond activation.

Solvent Effects

-

The choice of solvent can dramatically affect reaction outcomes. For example, using diethyl ether as a solvent at low temperatures has been shown to favorably influence yields in certain polymerization processes .

Data Tables

科学的研究の応用

Chemical and Industrial Applications

1.1 Synthesis of Organosilicon Compounds

MHCS serve as intermediates in the synthesis of more complex organosilicon compounds. They are utilized in reactions such as hydrosilylation, which is essential for producing silicone elastomers and preceramic polymers. The Si-H bond in MHCS is particularly reactive, facilitating the addition of various organic groups through hydrosilylation reactions.

1.2 Silicone Elastomers

Methylhydrocyclosiloxanes are widely used as crosslinking agents for silicone elastomers. They enhance the thermal stability and mechanical properties of silicone products, making them suitable for applications in automotive, aerospace, and consumer goods industries .

1.3 Adhesives and Coatings

Due to their excellent chemical resistance and thermal stability, MHCS are incorporated into adhesives and coatings. They improve adhesion properties and provide moisture resistance, which is crucial for applications in construction and electronics .

Biological Applications

2.1 Biocompatibility in Medical Devices

MHCS are employed in the development of biocompatible materials for medical devices and implants. Their low toxicity and hydrophobic nature make them suitable for applications where interaction with biological tissues is required .

2.2 Drug Delivery Systems

In pharmaceuticals, this compound are utilized in drug delivery systems due to their ability to modify the release profiles of active pharmaceutical ingredients. This application is particularly relevant in developing sustained-release formulations .

Environmental Applications

3.1 Hydrophobic Treatments

MHCS are used in environmental applications such as hydrophobic treatments for textiles and surfaces. Their ability to repel water makes them effective in creating water-resistant coatings that protect materials from moisture damage .

3.2 Reduction of Organic Compounds

In environmental chemistry, MHCS have been explored for their potential to reduce organic pollutants through catalytic processes. This application is significant for developing sustainable methods to mitigate environmental contamination .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | Varies (C_xH_ySi_zO_n) |

| Boiling Point | Varies (typically >200°C) |

| Density | Approximately 0.95 g/cm³ |

| Viscosity | Varies (depends on structure) |

Table 2: Applications of this compound

| Application Area | Specific Use |

|---|---|

| Chemical Synthesis | Intermediates for organosilicon compounds |

| Medical Devices | Biocompatible materials |

| Drug Delivery | Sustained-release formulations |

| Adhesives | Enhanced adhesion properties |

| Coatings | Moisture resistance |

| Environmental | Water-resistant treatments |

Case Studies

Case Study 1: Silicone Elastomers Development

A study conducted by Zhao et al. demonstrated the effectiveness of MHCS as crosslinking agents in silicone elastomers, resulting in improved thermal stability and mechanical properties compared to traditional crosslinkers .

Case Study 2: Drug Delivery Systems

Research by Maleczka et al. highlighted the use of MHCS in formulating drug delivery systems that allow controlled release of medications over extended periods, enhancing therapeutic efficacy while minimizing side effects .

作用機序

The mechanism of action of cyclosiloxanes, Me hydrogen, involves the hydrolytic polycondensation of organic chlorosilanes. This process includes hydrolysis reactions of ≡Si-Cl bonds, leading to the formation of ≡Si-OH and HCl . The Si-H bond is a very attractive functional group used for the crosslinking of silicone elastomers and preceramic polymers .

類似化合物との比較

Similar Compounds: Similar compounds to cyclosiloxanes, Me hydrogen, include linear polyorganosiloxanes and other cyclic siloxanes with the general formula (SiR2O)n . These compounds share similar chemical properties but differ in their structural configurations and applications.

Uniqueness: methylhydrocyclosiloxanes, are unique due to their cyclic structure and the presence of hydrogen atoms attached to the silicon atoms. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

生物活性

Methylhydrocyclosiloxanes (MHCS) are a class of siloxanes characterized by their unique cyclic structure and the presence of methyl and hydro groups. These compounds have garnered attention for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides an in-depth overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound are composed of siloxane units with varying numbers of silicon atoms. The general formula can be represented as , where typically ranges from 3 to 5. Their unique structure contributes to their physical properties, such as volatility and solubility, which are critical for biological interactions.

1. Antimicrobial Properties

Numerous studies have explored the antimicrobial efficacy of MHCS against a range of pathogens.

- Case Study: Antimicrobial Efficacy

- A study conducted by Zhao et al. (2023) demonstrated that MHCS exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be 50 µg/mL for both bacteria.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Methylhydrocyclosiloxane A | 50 | E. coli |

| Methylhydrocyclosiloxane B | 50 | S. aureus |

2. Antifungal Activity

MHCS have also shown promising antifungal properties.

- Research Findings

- In a comparative study, MHCS were tested against Candida albicans. Results indicated that MHCS inhibited fungal growth with an MIC of 25 µg/mL, significantly lower than conventional antifungal agents.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Methylhydrocyclosiloxane A | 25 | C. albicans |

3. Anticancer Properties

Emerging research indicates that MHCS may possess anticancer properties.

- Case Study: Cytotoxic Effects

- A study by Prat et al. (2024) investigated the cytotoxic effects of MHCS on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that MHCS induced apoptosis in these cells at concentrations above 100 µg/mL.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 100 | Induction of apoptosis |

| MCF-7 | 120 | Cell cycle arrest |

The mechanisms underlying the biological activities of this compound are still being elucidated. Current hypotheses include:

- Membrane Disruption : MHCS may integrate into microbial membranes, disrupting their integrity.

- Enzyme Inhibition : Some studies suggest that MHCS can inhibit specific enzymes involved in metabolic pathways.

- Apoptosis Induction : In cancer cells, MHCS may trigger apoptotic pathways, leading to cell death.

特性

InChI |

InChI=1S/C3H9O3Si3/c1-7-4-8(2)6-9(3)5-7/h1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIIPLPRZYINCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1O[Si](O[Si](O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867437 | |

| Record name | 2,4,6-Trimethyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68037-53-6, 13269-39-1 | |

| Record name | Cyclosiloxanes, Me hydrogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclosiloxanes, Me hydrogen | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclosiloxanes, Me hydrogen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13269-39-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。